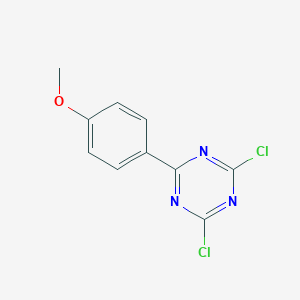

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Cat. No. B052604

Key on ui cas rn:

90723-86-7

M. Wt: 256.08 g/mol

InChI Key: JOYIXJKYQUJKQO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07534421B2

Procedure details

A 1-litre reactor is charged under nitrogen with cyanuric chloride (36.9 g, 0.2 mol) and then with 50 ml of THF. The suspension is cooled to 5-10° C. With stirring, at a temperature of less than 10° C., a 0.5M solution of para-methoxyphenylmagnesium in THF (400 ml, 0.2 mol) is run in under inert gas over 45 minutes. The reaction mixture is left to stand overnight. The solvent is evaporated on a rotary evaporator. The residue is poured into acidified water. Following extraction with dichloromethane, the organic phase is washed with water and dried over sodium sulphate. The solvent is evaporated. The crude solid obtained is triturated with isopropanol and then filtered. The solid is dissolved in hot toluene. Addition of the same volume of heptane precipitates the product. The precipitate is cooled, isolated by filtration and dried. This gives 31.7 g (yield: 62%) of 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine in the form of a beige powder (m.p. 133-136° C.), which is used as it is in the following step.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

62%

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([Mg])=[CH:14][CH:13]=1>C1COCC1>[Cl:3][C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([C:15]2[CH:16]=[CH:17][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[N:1]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

36.9 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=C(Cl)N=C(Cl)N=C1Cl

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)[Mg]

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

7.5 (± 2.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

With stirring, at a temperature of less than 10° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture is left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is evaporated on a rotary evaporator

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue is poured

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extraction with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase is washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude solid obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is triturated with isopropanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid is dissolved in hot toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition of the same volume of heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitates the product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The precipitate is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

isolated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=NC(=N1)Cl)C1=CC=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 31.7 g | |

| YIELD: PERCENTYIELD | 62% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |